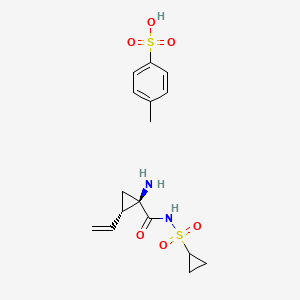

(1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide 4-methylbenzenesulfonate

CAS No.: 1028252-16-5

Cat. No.: VC2579423

Molecular Formula: C16H22N2O6S2

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1028252-16-5 |

|---|---|

| Molecular Formula | C16H22N2O6S2 |

| Molecular Weight | 402.5 g/mol |

| IUPAC Name | (1R,2S)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;4-methylbenzenesulfonic acid |

| Standard InChI | InChI=1S/C9H14N2O3S.C7H8O3S/c1-2-6-5-9(6,10)8(12)11-15(13,14)7-3-4-7;1-6-2-4-7(5-3-6)11(8,9)10/h2,6-7H,1,3-5,10H2,(H,11,12);2-5H,1H3,(H,8,9,10)/t6-,9-;/m1./s1 |

| Standard InChI Key | WILXYULVXUTJDF-SOWVLMPRSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C=C[C@@H]1C[C@@]1(C(=O)NS(=O)(=O)C2CC2)N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C=CC1CC1(C(=O)NS(=O)(=O)C2CC2)N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C=CC1CC1(C(=O)NS(=O)(=O)C2CC2)N |

Introduction

Chemical Identity and Properties

Nomenclature and Identification

The compound (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide 4-methylbenzenesulfonate is identified by several key identifiers that facilitate its recognition in scientific literature and chemical databases. The primary identifiers are summarized in the following table:

| Identifier | Value |

|---|---|

| CAS Number | 1028252-16-5 |

| Molecular Formula | C16H22N2O6S2 |

| Molecular Weight | 402.5 g/mol |

| PubChem CID | 72163227 |

| IUPAC Name | (1R,2S)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;4-methylbenzenesulfonic acid |

The compound is also known by several synonyms in scientific and commercial contexts, which reflects its importance in various research areas . These synonyms include EOS-61354, MK-5172 INTERMEDIATEI2, Asunaprevir Intermediate 3, Grazoprevir Intermediate 4, and Grazoprnleir Intermedaite-II . The variety of names indicates the compound's role as an intermediate in the synthesis of multiple pharmaceutical compounds, particularly those targeting viral infections.

Structural Characteristics

The compound belongs to the sulfonamide class of chemicals, which is characterized by the presence of a sulfonamide functional group (-SO₂NH-). This structural feature is critical to its biological activity. The molecule possesses several distinctive structural elements:

-

A cyclopropane ring with specific stereochemistry (1R,2S)

-

A vinyl (ethenyl) substituent

-

An amino group

-

A cyclopropylsulfonyl moiety

-

A carboxamide linkage

-

A 4-methylbenzenesulfonate counter-ion

The stereochemistry is particularly important, as the biological activity is strongly dependent on the specific three-dimensional arrangement of the atoms. The compound exists as a salt, with the 4-methylbenzenesulfonate (tosylate) serving as the counter-ion to the positively charged amino group.

Physical and Chemical Properties

The physical and chemical properties of (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide 4-methylbenzenesulfonate determine its behavior in various environments, including biological systems and chemical reactions. The molecular weight of 402.5 g/mol places it in a range typical for drug-like molecules.

The compound contains multiple functional groups that can participate in various interactions:

-

The amino group can act as a hydrogen bond donor

-

The sulfonamide and carboxamide groups can participate in hydrogen bonding as both donors and acceptors

-

The vinyl group provides a site for potential chemical modifications

In terms of safety properties, the compound has been classified with several hazard statements that should be considered during handling and experimentation :

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Synthesis and Preparation

Synthetic Routes

The synthesis of (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide 4-methylbenzenesulfonate involves multiple chemical steps and requires careful control of reaction conditions to achieve the desired stereochemistry and purity. The synthetic pathway typically begins with appropriately substituted cyclopropane derivatives, followed by strategic functional group transformations.

The general synthetic approach involves:

-

Preparation of the cyclopropane core with the correct stereochemistry

-

Introduction of the vinyl group

-

Installation of the amino functionality

-

Formation of the sulfonamide linkage

-

Salt formation with 4-methylbenzenesulfonic acid

The synthesis is documented in various patent applications and scientific publications, reflecting its importance in pharmaceutical development. The reaction conditions, including temperature, solvent selection, and catalyst choice, are critical factors that determine the yield and purity of the final product.

Asymmetric Synthesis Methods

Achieving high enantiomeric purity is essential for the biological activity of (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide 4-methylbenzenesulfonate. Asymmetric synthesis methods are employed to ensure the correct stereochemistry at the two stereogenic centers in the cyclopropane ring.

One approach involves the use of di-p-toluoyl-(D)-tartaric acid for chiral resolution, which allows for the separation of the desired enantiomer from the racemic mixture. Alternative methods may include:

-

Asymmetric cyclopropanation reactions using chiral catalysts

-

Enzymatic resolution of racemic intermediates

-

Use of chiral auxiliaries to control the stereochemical outcome of key reactions

The choice of method depends on factors such as scalability, cost-effectiveness, and the ability to achieve high enantiomeric excess in the final product. The development of efficient asymmetric synthesis routes for this compound represents a significant achievement in synthetic organic chemistry and medicinal chemistry.

Biological Activity

Mechanism of Action

The biological activity of (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide 4-methylbenzenesulfonate is primarily attributed to its ability to inhibit certain enzymatic processes crucial for viral replication. The sulfonamide moiety plays a key role in this inhibitory action, as it interacts with specific binding sites in the target enzymes.

The compound functions through a mechanism that involves the inhibition of serine proteases involved in viral replication processes. The specific three-dimensional structure of the molecule allows it to fit into the active site of these enzymes, disrupting their normal function and thereby preventing viral proliferation.

The stereochemistry of the compound is crucial for its biological activity, as the specific spatial arrangement of the functional groups determines how effectively it can interact with the target enzymes. Minor changes in the structure or stereochemistry can significantly alter the compound's efficacy as an inhibitor.

Antiviral Properties

Research indicates that (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide 4-methylbenzenesulfonate exhibits significant antiviral properties, particularly against the hepatitis C virus (HCV). This antiviral activity makes it a valuable compound in the development of treatments for viral infections.

Studies suggest that the compound exhibits potent antiviral activity at low micromolar concentrations, making it a promising candidate for therapeutic applications. The ability to inhibit viral replication at relatively low concentrations is an important characteristic for potential antiviral drugs, as it minimizes the risk of side effects while maximizing therapeutic efficacy.

The compound's antiviral properties are specific to certain viruses, particularly those that rely on specific proteases for their replication cycle. This specificity is advantageous from a therapeutic perspective, as it allows for targeted inhibition of viral processes without significantly disrupting normal cellular functions.

Inhibitory Effects on Viral Enzymes

The primary target of (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide 4-methylbenzenesulfonate is the hepatitis C virus NS3/4A protease, a key enzyme involved in the viral replication process. By interfering with this enzymatic process, the compound can significantly reduce viral load in infected cells.

The inhibition of the NS3/4A protease prevents the processing of the viral polyprotein, which is essential for the production of functional viral proteins needed for replication. This inhibition disrupts the viral life cycle at a critical point, effectively preventing the virus from producing new viral particles.

The compound's ability to inhibit the NS3/4A protease is related to its structural features, particularly the sulfonamide group and the specific stereochemistry of the cyclopropane ring. These features allow for optimal interactions with the enzyme's active site, resulting in effective inhibition.

Therapeutic Applications

Research Status and Clinical Relevance

While (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide 4-methylbenzenesulfonate itself is primarily used as an intermediate in drug synthesis rather than as a therapeutic agent, its derivatives have significant clinical relevance . The antiviral drugs that incorporate this compound or its structural elements have demonstrated efficacy in clinical settings.

Current research focuses on further optimizing the structure of this compound and its derivatives to enhance antiviral activity, improve pharmacokinetic properties, and reduce potential side effects. This ongoing research may lead to the development of next-generation antiviral agents with improved efficacy and safety profiles.

The compound's importance in medicinal chemistry research is reflected in its commercial availability from chemical suppliers, with prices typically in the range of $305 for 50mg (as of 2021) . This relatively high cost is indicative of the complexity involved in its synthesis and its value in pharmaceutical research.

Related Compounds and Derivatives

Hydrochloride Salt Derivative

A closely related compound to (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide 4-methylbenzenesulfonate is its hydrochloride salt derivative, (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride. The key differences and properties of this related compound are summarized in the following table:

| Property | 4-methylbenzenesulfonate salt | Hydrochloride salt |

|---|---|---|

| CAS Number | 1028252-16-5 | 630421-49-7 |

| Molecular Formula | C16H22N2O6S2 | C9H15ClN2O3S |

| Molecular Weight | 402.5 g/mol | 266.75 g/mol |

| Counter-ion | 4-methylbenzenesulfonate | Chloride |

The hydrochloride salt shares the same core structure and biological activity as the 4-methylbenzenesulfonate salt, with the primary difference being the counter-ion. The choice between these salt forms may depend on factors such as solubility, stability, and bioavailability in specific applications.

Structure-Activity Relationships

The study of structure-activity relationships (SAR) for (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide and its derivatives provides valuable insights into the structural features that are critical for biological activity . This information guides the design of new compounds with improved properties.

Key structural elements that influence the biological activity include:

-

The stereochemistry at the cyclopropane ring, with the (1R,2S) configuration being essential for activity

-

The sulfonamide linkage, which interacts with specific residues in the target enzymes

-

The vinyl group, which may contribute to the binding affinity and selectivity

-

The nature of the counter-ion, which affects physicochemical properties such as solubility

Understanding these structure-activity relationships has facilitated the development of more potent and selective inhibitors of viral proteases, leading to the creation of clinically effective antiviral medications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume